molecular formula C16H14N2O3S2 B6505160 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate CAS No. 1396862-81-9

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate

Cat. No. B6505160
CAS RN: 1396862-81-9
M. Wt: 346.4 g/mol
InChI Key: RQBOBWRWHHFCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a methoxy group, a benzothiazole group, an azetidine group, and a thiophene carboxylate group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.4 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising results in the treatment of tuberculosis . They have demonstrated inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives showing better inhibition potency compared to standard reference drugs .

Anti-Cancer Activity

Benzothiazoles have been associated with anti-cancer activity . They have been found to inhibit the growth of cancer cells and have been studied for their potential use in cancer treatment .

Anti-Bacterial Activity

Benzothiazole derivatives have displayed antibacterial activity by inhibiting various bacterial enzymes . These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, and others .

Anti-Diabetic Activity

Benzothiazoles have been investigated for their potential use in the treatment of diabetes . They have been found to have anti-diabetic properties, making them a potential candidate for further research in this field .

Anti-Inflammatory Activity

Benzothiazoles have been associated with anti-inflammatory activity . They have been found to inhibit the inflammatory response, suggesting potential use in the treatment of inflammatory diseases .

Anti-Fungal and Anti-Protozoal Activity

Benzothiazoles have been investigated for their anti-fungal and anti-protozoal activities . They have shown inhibitory effects against certain fungi and protozoa, suggesting potential use in the treatment of related infections .

Anti-Oxidant Activity

Benzothiazoles have been associated with anti-oxidant activity . They have been found to neutralize harmful free radicals, suggesting potential use in the prevention of oxidative stress-related diseases .

Neuroprotective Activity

Benzothiazoles have been associated with neuroprotective activity . They have been found to protect nerve cells from damage, suggesting potential use in the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have biological activity due to the presence of the benzothiazole and azetidine groups, which are found in many biologically active compounds .

properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-11-4-2-5-12-14(11)17-16(23-12)18-8-10(9-18)21-15(19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBOBWRWHHFCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate

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